1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea, also known by its chemical identifier CAS 1227954-87-1, is a compound characterized by its unique molecular structure, which includes a benzyl group, a trifluoromethyl group, and a pyridinyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways due to its complex structure and reactivity .
This compound falls under the category of organofluorine compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a subject of interest in drug design .
The synthesis of 1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea typically involves the reaction of benzylamine with 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid chloride. The reaction is generally carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The procedure can be summarized as follows:
Industrial synthesis may utilize automated reactors and continuous flow systems to improve efficiency and yield, alongside advanced purification methods such as high-performance liquid chromatography (HPLC).
The molecular formula of 1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea is . Its structure features:
The compound's molecular structure can be represented as follows:
1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea is largely dependent on its interactions at the molecular level with biological targets. While specific mechanisms may vary based on application, compounds with similar structures have been shown to act on various pathways involved in cell signaling and metabolism. For instance, they may inhibit certain enzymes or modulate receptor activity, contributing to their therapeutic effects .
The physical properties of 1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea include:
Chemical properties include:
1-Benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea has potential applications in various scientific fields:
Structural hybridization leverages pharmacophoric features of bioactive molecules to enhance efficacy. For 1-benzyl-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)urea, hybridization integrates:
Studies confirm hybrid derivatives exhibit broad-spectrum activity. For example, N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives showed IC~50~ values <3 μM against breast (MCF7) and prostate (PC3) cancer lines, surpassing sorafenib in potency [6]. Similarly, nicotinic acyl urea hybrids demonstrated fungicidal activity by targeting succinate dehydrogenase (SDH), with binding energies ≤−8.2 kcal/mol [4].
Table 1: Anticancer Activity of Hybrid Urea Derivatives
Compound Class | Cancer Cell Line | IC₅₀ (μM) | Target |
---|---|---|---|
1-Methylpiperidin-4-yl urea (9d) | MCF7 | 2.63 | Multi-kinase |
Indazole-urea hybrids (8a) | MCF7 | 0.06 | VEGFR2 |
Pyridine acyl ureas | Fungal pathogens | 10–50 μg/mL | Succinate dehydrogenase |
Trifluoromethyl (CF~3~) Effects
SAR studies reveal CF~3~-containing ureas (e.g., compound 9b) exhibit 3–5-fold lower IC~50~ values against HCT116 colon cancer (2.90 μM) versus non-fluorinated analogs (>10 μM) [6].
Pyridine Contributions
Table 2: Impact of Pyridine Substitutions on Anticancer Activity
Substituent Pattern | MCF7 IC₅₀ (μM) | Binding Energy (ΔG, kcal/mol) |
---|---|---|
2-Methyl-6-CF₃-pyridin-3-yl | 2.56–3.36 | −10.2 (VEGFR2) |
4-Aminopyridin-2-yl | 0.06–0.33 | −11.8 (VEGFR2) |
Unsubstituted pyridin-3-yl | >50 | −7.1 (VEGFR2) |
Computational methods refine the urea scaffold’s drug-likeness and target affinity:
Optimization outcomes include:
Table 3: Computationally Optimized Urea Hybrids
Scaffold Modification | Target Affinity | Experimental IC₅₀ |
---|---|---|
1-Methylpiperidin-4-yl | BRAF kinase | 3.36 μM (PC3) |
Triazole-ether linker | VEGFR2 | 1.04 μM (HepG2) |
Indazole replacement | VEGFR2 ATP-binding site | 0.06 μM (MCF7) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8